molecular formula C22H28O5 B1676281 Meprednisone CAS No. 1247-42-3

Meprednisone

Cat. No.: B1676281
CAS No.: 1247-42-3
M. Wt: 372.5 g/mol
InChI Key: PIDANAQULIKBQS-RNUIGHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Meprednisone is a steroid anti-inflammatory drug . Its primary target is the glucocorticoid receptor (NR3C1) . This receptor is a protein inside cells that binds glucocorticoids, a class of steroid hormones. When activated by this compound, the glucocorticoid receptor can influence the transcription of various genes, leading to changes in the inflammatory and immune response .

Mode of Action

This compound, as a glucocorticoid, diffuses through the cell membrane and binds to specific cytoplasmic receptors. This complex then enters the nucleus, where it binds to other transcriptional factors and to DNA. This binding process results in the induction and repression of genes that lead to its anti-inflammatory, immunosuppressive, and mild mineralocorticoid effect .

Biochemical Pathways

Glucocorticoids like this compound are known to inhibit phospholipase a2, which decreases the formation of arachidonic acid derivatives . They also inhibit NF-Kappa B and other inflammatory transcription factors, and promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

It is known that the metabolism of this compound can be influenced by other drugs . For example, the metabolism of this compound can be increased when combined with Abemaciclib, or decreased when combined with Clarithromycin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, this compound can modulate the immune response and reduce inflammation. This makes it useful in treating conditions characterized by excessive inflammation or overactive immune responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Many non-genetic factors, including age, sex, disease, organ function, concomitant therapy, drug adherence, and drug interactions, can influence the individual differences in drug response . Furthermore, genetic factors may also have a major influence on the efficacy of a drug and risk of side effects .

Biochemical Analysis

Biochemical Properties

Meprednisone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. This complex then interacts with specific transcription factors and DNA sequences, leading to the induction or repression of target genes . This compound also interacts with enzymes such as cytochrome P450, influencing its metabolism and activity .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound decreases vasodilation and capillary permeability, reducing leukocyte migration to inflammation sites . It also affects gene expression by binding to glucocorticoid response elements in the DNA, leading to changes in the transcription of anti-inflammatory and immunosuppressive genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, altering the transcription of target genes . This compound also inhibits the activity of pro-inflammatory transcription factors such as NF-κB, reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation and metabolic processes. Long-term exposure to this compound has been shown to result in sustained anti-inflammatory and immunosuppressive effects, although prolonged use can lead to adverse effects such as immunosuppression and increased susceptibility to infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At high doses, it can cause toxic effects such as hyperglycemia, gastrointestinal irritation, and increased risk of infections . Threshold effects are observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into active and inactive metabolites, influencing its pharmacokinetics and pharmacodynamics . This compound also affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream. Within cells, this compound is distributed to the cytoplasm, where it binds to glucocorticoid receptors . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm and nucleus. After binding to glucocorticoid receptors in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription . The localization and activity of this compound are influenced by post-translational modifications and the presence of targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANAQULIKBQS-RNUIGHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023260
Record name Meprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247-42-3
Record name Methylprednisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprednisone [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprednisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meprednisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPREDNISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meprednisone
Reactant of Route 2
Meprednisone
Reactant of Route 3
Meprednisone
Reactant of Route 4
Meprednisone
Reactant of Route 5
Meprednisone
Reactant of Route 6
Meprednisone
Customer
Q & A

Q1: How does meprednisone exert its anti-inflammatory effects?

A1: this compound itself is a prodrug that gets converted to its active metabolite, methylprednisolone, in the liver. Methylprednisolone acts by diffusing across cell membranes and binding to glucocorticoid receptors. [, ] This complex then translocates to the nucleus and influences gene transcription, ultimately leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. [, ]

Q2: Are there specific cell types targeted by this compound for its immunosuppressive action?

A2: this compound exerts its immunosuppressive effects by targeting various immune cells, including T lymphocytes. [, ] It inhibits T cell activation, proliferation, and cytokine production, effectively suppressing the immune response. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H28O5, and its molecular weight is 372.46 g/mol. []

Q4: Is there any available spectroscopic data regarding this compound's structure?

A4: X-ray crystallography studies have revealed that this compound's structure consists of a planar six-membered A ring, while its B and C rings adopt typical chair conformations. [] The D ring exists in a 13β,14α-half-chair conformation. [] Additionally, the B/C and C/D ring junctions are trans. []

Q5: What medical conditions are commonly treated with this compound?

A5: this compound is prescribed for a variety of conditions requiring potent anti-inflammatory and immunosuppressive therapy. This includes idiopathic inflammatory myopathies, [] Graves' ophthalmopathy, [] idiopathic pulmonary fibrosis, [] and granulomatosis with polyangiitis. []

Q6: How does the initial dose of this compound impact relapse rates in certain diseases?

A6: In polymyalgia rheumatica, a high initial dose of this compound has been linked to a higher risk of relapse. [] Minimizing the initial glucocorticoid dose is crucial for preventing future disease exacerbations. []

Q7: What are some challenges associated with this compound treatment in certain patient populations?

A7: In patients with systemic lupus erythematosus, this compound, especially at high doses, can increase the risk of invasive fungal infections. [] Careful monitoring and management of immunosuppression are crucial for minimizing this risk.

Q8: Are there any known drug interactions associated with this compound use?

A8: Yes, this compound can interact with various medications. For example, in renal transplant patients, concurrent use of this compound and fenofibrate may increase the risk of mycophenolate-induced neutropenia. []

Q9: Can this compound be used safely during pregnancy?

A9: Information regarding the safety of this compound during pregnancy is limited. Analysis of patient information leaflets for anti-rheumatic drugs in Argentina suggests that data on pregnancy and lactation for such medications, including this compound, are often insufficient. []

Q10: What are potential research areas for improving this compound therapy?

A10: Research focused on biomarkers could significantly enhance this compound therapy. Identifying biomarkers that predict treatment response and potential adverse effects, such as susceptibility to invasive fungal infections, would be invaluable for personalized treatment strategies. []

Q11: Are there alternative treatment options being explored for conditions commonly treated with this compound?

A11: Yes, for instance, in cases of idiopathic granulomatous mastitis, ductal lavage is being investigated as a potential alternative to oral corticosteroids like this compound. [] This approach aims to provide a less immunosuppressive treatment option.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.